Benzene, 1-(bromomethyl)-3-methyl-5-nitro-

Description

Contextualizing Benzene (B151609) Derivatives as Key Synthetic Intermediates

Benzene and its derivatives are foundational pillars in organic synthesis. The aromatic ring provides a robust scaffold that can be functionalized through a variety of reactions, most notably electrophilic aromatic substitution. britannica.com This allows for the introduction of a wide array of substituents, which in turn dictate the molecule's subsequent reactivity and physical properties.

Historically, benzene was sourced from coal tar, but petroleum-based processes have become the dominant production method since the mid-20th century. britannica.com Its derivatives are indispensable in numerous industries. For instance, a significant portion of commercially produced benzene is converted into ethylbenzene (B125841) for polystyrene production, while other major applications include the synthesis of phenol (B47542), aniline (B41778) for dyes, and dodecylbenzene (B1670861) for detergents. britannica.com The ability to strategically add, modify, and use these functional groups makes substituted benzenes essential intermediates in the creation of pharmaceuticals, agrochemicals, polymers, and fine chemicals.

Structural Framework and Functional Group Analysis of Benzene, 1-(bromomethyl)-3-methyl-5-nitro-

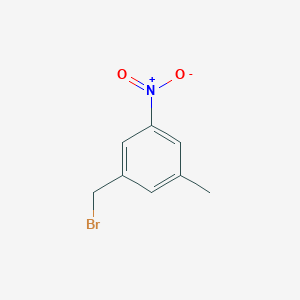

Benzene, 1-(bromomethyl)-3-methyl-5-nitro- is a polysubstituted aromatic compound with the chemical formula C₇H₅Br₂NO₂. nih.gov Its structure consists of a central benzene ring to which three distinct functional groups are attached at the 1, 3, and 5 positions. This specific arrangement of substituents gives the molecule a unique profile of reactivity.

The key functional groups are:

A bromomethyl group (-CH₂Br): This group classifies the molecule as a benzyl (B1604629) bromide. The benzylic position—the carbon atom adjacent to the aromatic ring—is notably reactive. libretexts.org The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This functionality is frequently exploited for introducing the benzyl moiety into other molecules.

A methyl group (-CH₃): The methyl group is an electron-donating group which typically activates the benzene ring towards electrophilic substitution.

A nitro group (-NO₂): In contrast to the methyl group, the nitro group is a powerful electron-withdrawing group. This deactivates the ring towards electrophilic substitution and directs incoming electrophiles to the meta position. britannica.com The presence of the nitro group also opens up pathways for reduction to form an aniline derivative. wikipedia.org

The interplay of these groups—the highly reactive benzylic bromide site and the electronically influential methyl and nitro groups on the aromatic ring—makes this compound a specialized and valuable intermediate for multistep organic synthesis. cymitquimica.com

Interactive Table: Physicochemical Properties of Benzene, 1-(bromomethyl)-3-methyl-5-nitro-

| Property | Value | Reference |

| IUPAC Name | 1-bromo-3-(bromomethyl)-5-nitrobenzene | nih.gov |

| CAS Number | 139194-80-2 | nih.govcymitquimica.comchemsrc.com |

| Molecular Formula | C₇H₅Br₂NO₂ | nih.govaablocks.com |

| Molecular Weight | 294.93 g/mol | nih.govchemicalbook.com |

| Synonyms | 3-Bromo-5-nitrobenzyl bromide | nih.gov |

Overview of Academic Research Significance for Substituted Benzyl Bromides and Nitrobenzenes

The academic and industrial importance of a molecule like Benzene, 1-(bromomethyl)-3-methyl-5-nitro- can be understood by examining the significance of its core functionalities: substituted benzyl bromides and nitrobenzenes.

Substituted Benzyl Bromides are classic electrophiles in synthetic organic chemistry. Their primary utility lies in their role as alkylating agents in nucleophilic substitution reactions. fiveable.me The reactivity of the benzylic position is enhanced because the transition states of both Sₙ1 and Sₙ2 reactions are stabilized by the adjacent aromatic ring. libretexts.orgquora.com In an Sₙ1 reaction, the resulting benzyl carbocation is stabilized through resonance, delocalizing the positive charge into the benzene ring. pearson.com This high reactivity allows benzyl bromides to be used for:

Protecting Groups: Introducing a benzyl group to protect alcohols or carboxylic acids during complex syntheses.

Carbon-Carbon Bond Formation: Participating in reactions like the Wittig reaction to form alkenes and in various cross-coupling reactions. fiveable.me

Synthesis of Complex Targets: Serving as versatile precursors for a wide range of other benzyl-containing compounds. fiveable.me

Nitrobenzene (B124822) Derivatives are crucial intermediates, largely due to the versatility of the nitro group. ontosight.airesearchgate.net They are central to the industrial synthesis of anilines, which are produced by the reduction of the nitro group. britannica.comwikipedia.org Anilines are precursors to a vast array of products, including dyes, pesticides, rubber chemicals, and pharmaceuticals. wikipedia.orgresearchgate.net Beyond reduction, the nitro group's strong electron-withdrawing nature significantly influences the aromatic ring's chemistry. This property is utilized in:

Directing Electrophilic Aromatic Substitution: The nitro group deactivates the ring and directs incoming substituents to the meta position, allowing for controlled synthesis of specific isomers.

Nucleophilic Aromatic Substitution: The deactivation of the ring by the nitro group can make the aromatic ring susceptible to attack by strong nucleophiles, a reaction pathway not typically available to benzene itself.

Oxidizing Agent: In certain contexts, the nitrobenzene moiety can act as a mild oxidizing agent. britannica.comwikipedia.org

The combination of these two powerful functional groups in a single molecule provides chemists with a tool for sequential and site-selective modifications, underscoring its importance in the design of sophisticated synthetic routes.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-3-methyl-5-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-6-2-7(5-9)4-8(3-6)10(11)12/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAZNQZPKIIYODB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)[N+](=O)[O-])CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629506 | |

| Record name | 1-(Bromomethyl)-3-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116069-92-2 | |

| Record name | 1-(Bromomethyl)-3-methyl-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzene, 1 Bromomethyl 3 Methyl 5 Nitro

Precursor Selection and Design for Regioselective Functionalization

The successful synthesis of Benzene (B151609), 1-(bromomethyl)-3-methyl-5-nitro- heavily relies on the careful selection and design of precursor molecules. The choice of the starting material is critical for directing the functional groups to the desired positions on the benzene ring. A common strategy involves starting with a molecule that already contains one or more of the required substituents in a specific arrangement that facilitates the subsequent regioselective introduction of the remaining groups.

For instance, a plausible precursor is 3-methyl-5-nitrotoluene. This starting material possesses the methyl and nitro groups in the desired 1,3,5-relationship. The methyl group can then be selectively functionalized to introduce the bromomethyl group. The directing effects of the existing substituents on the aromatic ring play a crucial role in the regioselectivity of subsequent reactions. The methyl group is an ortho-, para-director, while the nitro group is a meta-director. Their combined influence dictates the position of any further electrophilic aromatic substitution reactions.

Direct Benzyl (B1604629) Bromination Approaches

Direct benzyl bromination is a key step in the synthesis of Benzene, 1-(bromomethyl)-3-methyl-5-nitro- from a precursor like 3-methyl-5-nitrotoluene. This reaction specifically targets the benzylic position, which is the carbon atom directly attached to the benzene ring. libretexts.org

The bromination of the benzylic position proceeds through a free radical chain mechanism. masterorganicchemistry.com This process is initiated by the homolytic cleavage of the bromine source, typically facilitated by heat or UV light, to generate bromine radicals (Br•). chemistrysteps.com These highly reactive radicals then abstract a hydrogen atom from the benzylic carbon of the toluene (B28343) derivative, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). libretexts.orgmasterorganicchemistry.com The stability of the benzylic radical is a key factor driving the selectivity of the reaction for the benzylic position. masterorganicchemistry.com The benzylic radical then reacts with a bromine molecule (Br2) to form the desired bromomethyl product and another bromine radical, which continues the chain reaction. chadsprep.com

Several brominating agents can be employed for benzylic bromination. While molecular bromine (Br2) can be used, it can also participate in unwanted side reactions, such as electrophilic aromatic substitution on the benzene ring. chadsprep.com N-Bromosuccinimide (NBS) is a more selective and commonly used reagent for benzylic bromination. chadsprep.comwikipedia.org NBS provides a low, constant concentration of bromine in the reaction mixture, which favors the radical substitution pathway over electrophilic addition or substitution. libretexts.orgmasterorganicchemistry.comchadsprep.com The reaction is often initiated with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.org

Table 1: Common Brominating Agents for Benzylic Bromination

| Brominating Agent | Formula | Key Features |

|---|---|---|

| Bromine | Br2 | Can be used but may lead to side reactions. chadsprep.com |

The choice of solvent is crucial for the success of benzylic bromination. Nonpolar solvents are generally preferred to avoid side reactions. Carbon tetrachloride (CCl4) has traditionally been a common solvent for NBS brominations due to its inertness. masterorganicchemistry.comwikipedia.org However, due to its toxicity and environmental concerns, alternative solvents are increasingly being explored. masterorganicchemistry.com Dichloromethane (CH2Cl2) is another suitable solvent. The reaction environment should be anhydrous, as the presence of water can lead to the formation of byproducts. wikipedia.org Optimization of the reaction conditions, including temperature and the use of radical initiators, is essential to maximize the yield of the desired brominated product. wikipedia.org Recent studies have also investigated more environmentally benign solvents. researchgate.netresearchgate.net

Electrophilic Aromatic Substitution Strategies for Nitro Group Introduction

The introduction of the nitro group onto the aromatic ring is typically achieved through electrophilic aromatic substitution, specifically nitration. chemistrysteps.comdtic.mil This reaction involves treating the aromatic substrate with a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO3) and concentrated sulfuric acid (H2SO4). masterorganicchemistry.comdocbrown.infoyoutube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO2+), which is the active electrophile in the reaction. masterorganicchemistry.comdocbrown.infoyoutube.com

The regioselectivity of nitration is governed by the directing effects of the substituents already present on the benzene ring. If starting with a precursor like 3-methylbenzyl bromide, the methyl group is an ortho-, para-director, while the bromine in the bromomethyl group has a weaker directing effect. The nitro group is a deactivating, meta-directing group. Therefore, the order of the bromination and nitration steps is critical to achieve the desired 1,3,5-substitution pattern.

Multistep Synthetic Routes to Access Substituted Bromomethyl Nitrobenzenes

The synthesis of polysubstituted benzenes like Benzene, 1-(bromomethyl)-3-methyl-5-nitro- often requires a multistep approach to control the regiochemistry. libretexts.orglibretexts.orgpressbooks.pub The order in which the functional groups are introduced is a key consideration in the synthetic design. libretexts.orglibretexts.orgpressbooks.pub

One possible synthetic route could begin with the nitration of toluene. However, direct nitration of toluene typically yields a mixture of ortho- and para-nitrotoluene, with the meta isomer being a minor product. To achieve the 3,5-disubstitution pattern, alternative strategies are necessary.

A more viable approach might involve starting with a precursor that already has substituents in a meta relationship. For example, the synthesis could start from 3,5-dinitrotoluene (B12062). chemicalbook.comnih.govuni.lunih.gov This compound can be synthesized through the nitration of dinitrotoluene precursors. nih.gov Subsequent selective reduction of one of the nitro groups to an amino group, followed by diazotization and substitution, could be a potential, albeit complex, route to introduce the methyl group. A more direct approach would be the radical bromination of 3,5-dinitrotoluene, which would selectively brominate the methyl group to yield 1-(bromomethyl)-3,5-dinitrobenzene.

Another strategy could involve the Friedel-Crafts alkylation of a suitable benzene derivative, followed by nitration and bromination. However, Friedel-Crafts reactions are often incompatible with strongly deactivating groups like the nitro group. libretexts.org

A plausible and efficient multistep synthesis is outlined below:

Nitration of Toluene : Toluene is first nitrated to produce a mixture of nitrotoluene isomers.

Separation of Isomers : The desired 3-nitrotoluene (B166867) isomer is separated from the mixture.

Further Nitration : 3-nitrotoluene is subjected to a second nitration to introduce a second nitro group at the 5-position, yielding 3,5-dinitrotoluene. The directing effects of the methyl (ortho, para) and nitro (meta) groups favor the formation of this isomer.

Benzylic Bromination : Finally, 3,5-dinitrotoluene undergoes radical bromination, for instance with NBS and a radical initiator, to selectively brominate the methyl group, affording the target compound, Benzene, 1-(bromomethyl)-3-methyl-5-nitro-.

Table 2: Key Compounds Mentioned

| Compound Name | IUPAC Name |

|---|---|

| Benzene, 1-(bromomethyl)-3-methyl-5-nitro- | 1-(Bromomethyl)-3-methyl-5-nitrobenzene |

| 3,5-Dinitrotoluene | 1-Methyl-3,5-dinitrobenzene |

| N-Bromosuccinimide | 1-Bromo-2,5-pyrrolidinedione |

| Azobisisobutyronitrile | 2,2'-Azobis(2-methylpropionitrile) |

| Carbon tetrachloride | Tetrachloromethane |

| Dichloromethane | Dichloromethane |

| Nitric acid | Nitric acid |

| Sulfuric acid | Sulfuric acid |

| Toluene | Methylbenzene |

| 3-Nitrotoluene | 1-Methyl-3-nitrobenzene |

Sequential Halogenation and Nitration Approaches

Stage 1: Synthesis of the 1,3-Dimethyl-5-nitrobenzene (B1662109) Intermediate

Direct nitration of the logical starting material, m-xylene (B151644) (1,3-dimethylbenzene), is inefficient for producing the desired 5-nitro isomer due to the powerful ortho- and para-directing effects of the two methyl groups. Therefore, a more strategic route employing a removable blocking group, such as a sulfonic acid group, is a chemically sound approach.

Sulfonation of m-Xylene: The process begins with the sulfonation of m-xylene using fuming sulfuric acid. The sulfonic acid group (-SO₃H) is introduced onto the ring, primarily at the 4-position, which is activated by both methyl groups and is sterically accessible.

Nitration of the Sulfonated Intermediate: The resulting 2,4-dimethylbenzenesulfonic acid is then nitrated. The bulky sulfonic acid group sterically hinders the adjacent positions, and its meta-directing electronic effect, combined with the ortho, para-directing influence of the methyl groups, forces the incoming nitro group (-NO₂) to the 5-position.

Desulfonation: The final step in forming the intermediate is the removal of the sulfonic acid blocking group. This is typically accomplished by heating the 2,4-dimethyl-5-nitrobenzenesulfonic acid with dilute aqueous acid, yielding the target intermediate, 1,3-dimethyl-5-nitrobenzene.

Stage 2: Benzylic Bromination

With the 1,3-dimethyl-5-nitrobenzene intermediate in hand, the final step is a selective benzylic bromination.

Wohl-Ziegler Bromination: The intermediate is treated with N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or under photochemical conditions (UV light). This reaction, known as the Wohl-Ziegler reaction, selectively brominates the benzylic position of one of the methyl groups, leaving the aromatic ring and the nitro group intact. researchgate.net This yields the final product, Benzene, 1-(bromomethyl)-3-methyl-5-nitro-. The use of NBS is crucial as it maintains a low concentration of elemental bromine, thus preventing competitive electrophilic aromatic bromination of the ring. quora.com

| Step | Reaction | Key Reagents | Typical Conditions | Product |

|---|---|---|---|---|

| 1 | Sulfonation | m-Xylene, Fuming H₂SO₄ | Stirring, moderate temperature | 2,4-Dimethylbenzenesulfonic acid |

| 2 | Nitration | HNO₃ / H₂SO₄ | Controlled temperature | 2,4-Dimethyl-5-nitrobenzenesulfonic acid |

| 3 | Desulfonation | Dilute H₂SO₄, Steam | Heating / Distillation | 1,3-Dimethyl-5-nitrobenzene |

| 4 | Benzylic Bromination | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | Reflux in a non-polar solvent (e.g., CCl₄, cyclohexane) | Benzene, 1-(bromomethyl)-3-methyl-5-nitro- |

Consideration of Substituent Directing Effects in Polysubstituted Benzene Synthesis

The synthesis of polysubstituted benzenes requires careful planning to account for the directing effects of the substituents already present on the ring. airccse.com The order in which substituents are introduced is often critical to the success of the synthesis. reddit.com

In the case of Benzene, 1-(bromomethyl)-3-methyl-5-nitro-, the 1,3,5-substitution pattern presents a significant regiochemical challenge. The key directing effects at play are:

Methyl Group (-CH₃): An activating group that directs incoming electrophiles to the ortho and para positions.

Nitro Group (-NO₂): A strongly deactivating group that directs incoming electrophiles to the meta position.

Sulfonic Acid Group (-SO₃H): A deactivating, meta-directing group.

A direct nitration of m-xylene fails to produce the desired 1,3-dimethyl-5-nitrobenzene intermediate in significant yield. The two methyl groups are both activating and ortho, para-directing. Their effects reinforce each other, strongly directing the incoming electrophile (the nitronium ion, NO₂⁺) to positions 2, 4, and 6. Position 2 is sterically hindered, so the major products are 1,3-dimethyl-4-nitrobenzene and 1,3-dimethyl-2-nitrobenzene.

To overcome this, the synthetic strategy employs the sulfonic acid group as a blocking group . By first sulfonating m-xylene, the bulky and meta-directing -SO₃H group is installed at the 4-position. During the subsequent nitration step, this group effectively blocks positions 3 and 5 relative to itself and directs the incoming nitro group meta to its own position. This directs the nitration to the desired location, which is the 5-position of the original m-xylene ring. Once its role is complete, the sulfonic acid group can be easily removed by heating in dilute acid, a reversible reaction. This use of a removable blocking group is a classic and powerful strategy in aromatic synthesis to achieve substitution patterns that are not accessible through direct functionalization.

Scale-Up Synthesis and Industrial Production Considerations for Benzene, 1-(bromomethyl)-3-methyl-5-nitro-

Transitioning the synthesis of Benzene, 1-(bromomethyl)-3-methyl-5-nitro- from a laboratory setting to industrial production involves addressing several key challenges related to safety, efficiency, cost, and environmental impact.

Nitration and Sulfonation Stages:

Process Safety: Both nitration and sulfonation reactions are highly exothermic and require careful thermal management to prevent runaway reactions. learncbse.in On an industrial scale, batch reactors must have robust cooling systems and emergency protocols. The use of continuous-flow microreactors is an increasingly adopted strategy to enhance safety. orgsyn.orgnih.gov These systems offer superior heat and mass transfer, minimizing the volume of hazardous material reacting at any given time and allowing for precise temperature control. nih.gov

Acid Handling and Waste: The use of large quantities of concentrated and fuming sulfuric acid, along with nitric acid, presents significant material handling and corrosion challenges. Furthermore, the process generates substantial acidic waste streams. Industrial processes must incorporate strategies for acid recovery and recycling to improve economic viability and reduce environmental impact. orgsyn.org The exploration of solid acid catalysts or alternative nitrating agents are areas of research aimed at developing greener nitration protocols. chemspider.com

Benzylic Bromination Stage:

Radical Reaction Control: Free-radical reactions can be difficult to control on a large scale. Initiation, propagation, and termination steps must be carefully managed to ensure consistent product quality and prevent unwanted side reactions or runaway conditions.

Reagent and Solvent Choice: While N-bromosuccinimide (NBS) is safer to handle than liquid bromine, its use on a large scale can still pose thermal stability risks. learncbse.in An alternative industrial approach is the in situ generation of bromine from safer, more stable precursors like sodium bromate (B103136) and hydrobromic acid, often within a continuous-flow setup. researchgate.netlookchem.com This minimizes the handling and storage of highly toxic and volatile elemental bromine. Historically, solvents like carbon tetrachloride (CCl₄) were used for these reactions but are now avoided due to their toxicity and environmental harm. researchgate.net Modern industrial processes would utilize alternative solvents such as acetonitrile (B52724), cyclohexane, or trifluorotoluene. researchgate.net

Photochemistry at Scale: If photochemical initiation is used, scaling up presents challenges in ensuring uniform irradiation throughout the reaction volume. Traditional batch reactors suffer from poor light penetration. Continuous-flow photochemical reactors, constructed from transparent tubing coiled around a light source, provide a practical and efficient solution for large-scale photochemical applications, ensuring consistent irradiation and improved process control. lookchem.com

A summary of key industrial considerations is presented below.

| Process Step | Key Consideration | Industrial Solution / Mitigation Strategy |

|---|---|---|

| Nitration / Sulfonation | Exothermic Reaction Control | Use of continuous-flow reactors for superior thermal management; robust cooling for batch reactors. nih.gov |

| Acid Waste & Corrosion | Acid recovery and recycling systems; development of solid acid catalysts. orgsyn.orgchemspider.com | |

| Benzylic Bromination | Hazardous Reagents (Br₂) | Use of NBS or in-situ bromine generation in flow reactors to avoid handling elemental bromine. researchgate.net |

| Hazardous Solvents (CCl₄) | Replacement with greener solvents like acetonitrile or cyclohexane. researchgate.net | |

| Scale-up of Photochemistry | Implementation of continuous-flow photochemical reactors for uniform irradiation. lookchem.com |

Chemical Reactivity and Mechanistic Investigations of Benzene, 1 Bromomethyl 3 Methyl 5 Nitro

Nucleophilic Substitution Reactions at the Benzylic Bromide

The bromomethyl group serves as an excellent electrophilic site for nucleophilic attack. The benzylic carbon is susceptible to substitution by a wide range of nucleophiles, a reaction significantly influenced by the electronic properties of the aromatic ring.

Reactivity with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)

Benzene (B151609), 1-(bromomethyl)-3-methyl-5-nitro- readily undergoes nucleophilic substitution reactions with various nucleophiles. The reaction typically follows a bimolecular nucleophilic substitution (SN2) mechanism. libretexts.orgyoutube.com This is a single-step, concerted process where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs. youtube.comyoutube.com

The reactivity with different nucleophiles generally follows their order of nucleophilicity:

Thiols (R-SH) and their conjugate bases, thiolates (R-S⁻), are excellent nucleophiles and react rapidly to form the corresponding thioethers.

Amines (R-NH₂) , both primary and secondary, are effective nucleophiles that react to yield the corresponding substituted benzylamines.

Alkoxides (R-O⁻) and hydroxides (OH⁻) react to form benzyl (B1604629) ethers and benzyl alcohol, respectively.

The general scheme for these reactions can be represented as: O₂N-C₆H₃(CH₃)-CH₂Br + Nu⁻ → O₂N-C₆H₃(CH₃)-CH₂Nu + Br⁻ (where Nu⁻ represents a generic nucleophile)

The rate of these SN2 reactions is dependent on the concentration of both the substrate (Benzene, 1-(bromomethyl)-3-methyl-5-nitro-) and the attacking nucleophile. libretexts.orgyoutube.com

Table 1: Reactivity of 3-Methyl-5-nitrobenzyl Bromide with Common Nucleophiles

| Nucleophile Class | Example Nucleophile | Product Type | General Reactivity |

| Thiols/Thiolates | Ethanethiol (EtSH) | Thioether | High |

| Amines | Piperidine (C₅H₁₀NH) | Substituted Amine | Moderate to High |

| Alkoxides/Hydroxides | Sodium Ethoxide (NaOEt) | Ether | Moderate |

| Carboxylates | Sodium Acetate (NaOAc) | Ester | Moderate |

Influence of the Nitro Group on Benzylic Electrophilicity and Reaction Kinetics

The nitro group (-NO₂) at the meta-position relative to the bromomethyl group plays a crucial role in the molecule's reactivity. As a potent electron-withdrawing group, it deactivates the benzene ring towards electrophilic substitution but significantly enhances the electrophilicity of the benzylic carbon. tcichemicals.commsu.edu

This enhancement occurs through a strong inductive effect (-I effect), where the nitro group withdraws electron density from the ring and, consequently, from the benzylic carbon. tcichemicals.com This electron deficiency makes the benzylic carbon a more attractive target for nucleophiles, thereby accelerating the rate of nucleophilic substitution reactions.

The kinetics of the reaction are characteristic of an SN2 process, described by the rate law: Rate = k[Substrate][Nucleophile] libretexts.orgyoutube.com

The presence of the electron-withdrawing nitro group increases the rate constant (k) compared to an unsubstituted or electron-donating group-substituted benzyl bromide. This is because the nitro group stabilizes the transition state of the SN2 reaction, which has a partial negative charge developing on the incoming nucleophile and the outgoing leaving group. While the nitro group is in the meta position and cannot participate in resonance stabilization of a carbocation, its powerful inductive effect is the dominant factor in increasing the benzylic carbon's electrophilicity. tcichemicals.comchemguide.co.uk A unimolecular (SN1) pathway, which would proceed through a carbocation intermediate, is disfavored because the electron-withdrawing nitro group would destabilize such a positive charge.

Table 2: Electronic Effects of the Nitro Group on Reactivity

| Property | Influence of the -NO₂ Group | Mechanistic Consequence |

| Benzylic Carbon Electrophilicity | Increased via strong inductive effect (-I) | Enhanced susceptibility to nucleophilic attack |

| Reaction Kinetics | Increased rate constant (k) for SN2 reactions | Faster reaction completion |

| Transition State Stabilization | Inductive withdrawal of electron density stabilizes the SN2 transition state | Lower activation energy for the SN2 pathway |

| Carbocation Intermediate | Destabilized by electron withdrawal | SN1 pathway is highly unfavorable |

Reduction Reactions of Nitro and Bromomethyl Functionalities

The nitro group is readily reduced to an amino group, providing a synthetic route to various aminoaryl derivatives. This transformation can be achieved through several methods, including catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation of the Nitro Group to Aminoaryl Derivatives (e.g., using Palladium on Carbon)

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes. The most common catalyst for this transformation is Palladium on Carbon (Pd/C). researchgate.netresearchgate.net The reaction involves the use of hydrogen gas (H₂) as the reductant in the presence of the Pd/C catalyst. masterorganicchemistry.com

The process involves the adsorption of the nitro compound and hydrogen onto the surface of the palladium catalyst. masterorganicchemistry.com The nitro group is then stepwise reduced to a nitroso, then a hydroxylamino, and finally an amino group, yielding 3-amino-5-methylbenzyl bromide or a derivative, depending on the reaction conditions which may also affect the bromomethyl group. Palladium-catalyzed hydrogenation is a highly effective procedure for synthesizing fine chemicals used in pharmaceuticals. researchgate.net

O₂N-C₆H₃(CH₃)-CH₂Br + 3 H₂ --(Pd/C)--> H₂N-C₆H₃(CH₃)-CH₂Br + 2 H₂O

Careful control of reaction conditions is necessary to achieve selectivity, as the benzylic bromide can also be susceptible to hydrogenolysis (cleavage of the C-Br bond).

Chemical Reduction Strategies for Nitro Group Transformation (e.g., using Tin(II) Chloride, Zinc Dust)

Chemical reagents offer an alternative to catalytic hydrogenation for the reduction of the nitro group. The choice of reagent and reaction conditions can lead to different products.

Tin(II) Chloride (SnCl₂): Tin(II) chloride in the presence of a strong acid like hydrochloric acid (HCl) is a classic and effective method for the selective reduction of aromatic nitro groups to primary amines. The reaction proceeds via a series of electron transfer steps from the tin(II) species. This method is often favored in laboratory settings due to its high yield and tolerance of various functional groups.

Zinc Dust (Zn): The outcome of reduction using zinc dust is highly dependent on the pH of the reaction medium.

In a neutral medium, such as in the presence of aqueous ammonium (B1175870) chloride (NH₄Cl), the reduction of a nitro group typically halts at the hydroxylamine (B1172632) stage, yielding the corresponding N-arylhydroxylamine. doubtnut.comdoubtnut.com

In an acidic medium (e.g., Zn/HCl), the nitro group is fully reduced to the primary amine.

In a basic medium (e.g., Zn/NaOH), the reaction can lead to condensation products like azoxy or azo compounds. doubtnut.com

Table 3: Comparison of Nitro Group Reduction Methods

| Method | Reagents | Typical Product | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C | Primary Amine | Clean, efficient, high yield; potential for side reactions (hydrogenolysis). researchgate.netmasterorganicchemistry.com |

| Chemical Reduction (Acidic) | SnCl₂/HCl or Zn/HCl | Primary Amine | High yield, good functional group tolerance. |

| Chemical Reduction (Neutral) | Zn/NH₄Cl | N-Arylhydroxylamine | Partial reduction, pH-dependent outcome. doubtnut.comdoubtnut.com |

Hydrogenolysis of Benzylic Bromide to Methyl Groups

Hydrogenolysis is a chemical reaction that involves the cleavage of a chemical bond by hydrogen (H₂). wikipedia.org For benzylic halides, this reaction, known as hydrodehalogenation, reductively cleaves the carbon-halogen bond to form a C-H bond. acsgcipr.org The hydrogenolysis of Benzene, 1-(bromomethyl)-3-methyl-5-nitro- would theoretically yield 1,3-dimethyl-5-nitrobenzene (B1662109).

This transformation is typically carried out using catalytic hydrogenation, employing a heterogeneous catalyst such as palladium on carbon (Pd/C) or Raney nickel in the presence of hydrogen gas or a hydrogen transfer agent like ammonium formate. acsgcipr.orgorganicreactions.org The general mechanism involves the oxidative addition of the C-Br bond to the metal surface, followed by reaction with hydrogen to release HBr and the reduced organic product.

However, a significant challenge in the hydrogenolysis of this specific substrate is the presence of the nitro group. Nitroarenes are highly susceptible to reduction under typical catalytic hydrogenation conditions, often being converted to anilines more readily than the cleavage of a C-Br bond. Therefore, achieving selective hydrogenolysis of the bromomethyl group without concurrent reduction of the nitro group is a considerable synthetic obstacle.

Achieving such selectivity often requires careful selection of the catalyst and reaction conditions. For instance, studies on related substrates, such as the selective debenzylation in the presence of an aromatic chloride, have shown that catalyst choice and the addition of certain reagents can control the reaction's outcome. researchgate.netnacatsoc.org While specific literature on the selective hydrogenolysis of Benzene, 1-(bromomethyl)-3-methyl-5-nitro- is scarce, the general principles of catalytic hydrogenation suggest that significant screening of catalysts (e.g., modified Pd catalysts, PtO₂) and conditions (low pressure, specific solvents, additives) would be necessary to favor the desired conversion to 1,3-dimethyl-5-nitrobenzene over the formation of the corresponding aniline (B41778) derivative.

Oxidation Reactions of the Bromomethyl Group

The bromomethyl group is at the same oxidation level as an alcohol and can be readily oxidized to either an aldehyde or a carboxylic acid. The presence of the deactivating nitro group on the aromatic ring influences the reactivity but does not preclude these transformations.

Conversion to 3-methyl-5-nitrobenzaldehyde (B1601064):

Several methods are suitable for the oxidation of the benzylic bromide to the corresponding aldehyde, 3-methyl-5-nitrobenzaldehyde.

Kornblum Oxidation: This reaction utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant to convert active halides, like benzylic bromides, into aldehydes. wikipedia.org The mechanism involves the initial Sₙ2 displacement of bromide by the oxygen atom of DMSO to form an alkoxysulfonium salt. In the presence of a mild base (like triethylamine), a proton is abstracted from the benzylic carbon, leading to an elimination reaction that yields the aldehyde, dimethyl sulfide, and the protonated base. wikipedia.org The reaction has been shown to be effective for activated substrates, including p-nitrobenzyl bromide, indicating its applicability to the title compound. mdma.ch

Sommelet Reaction: This method involves the reaction of the benzyl halide with hexamine (hexamethylenetetramine) to form a quaternary ammonium salt. wikipedia.org Upon hydrolysis with water, this salt decomposes to yield the corresponding aldehyde. wikipedia.orgchempedia.info The reaction is a formal oxidation of the benzylic carbon and is particularly useful for preparing aromatic aldehydes. chempedia.info

Pyridine (B92270) N-Oxide Oxidation: Benzylic halides can also be oxidized using N-oxides, such as pyridine N-oxide, often in the presence of a silver salt. This method provides a convenient alternative for converting benzylic halides with both electron-donating and electron-withdrawing substituents into their corresponding aldehydes in good yields. nih.gov

Conversion to 3-methyl-5-nitrobenzoic acid:

The synthesis of 3-methyl-5-nitrobenzoic acid can be achieved either by further oxidation of the intermediate aldehyde or directly from the bromomethyl compound.

Two-Step Oxidation: The 3-methyl-5-nitrobenzaldehyde formed via the methods above can be further oxidized to the carboxylic acid using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄), chromic acid, or silver oxide.

Direct Oxidation: More direct conversion from the bromomethyl group is also possible. One approach involves hydrolysis of the bromide to the corresponding 3-methyl-5-nitrobenzyl alcohol, followed by oxidation. Strong oxidizing agents like nitric acid have been used to oxidize substituted nitrobenzyl alcohols to the corresponding nitrobenzoic acids, demonstrating the stability of the nitro group under these conditions. google.comgoogle.com

The table below summarizes the key transformations for the oxidation of the bromomethyl group.

| Starting Material | Product | Reagents/Reaction Type |

| Benzene, 1-(bromomethyl)-3-methyl-5-nitro- | 3-methyl-5-nitrobenzaldehyde | DMSO, base (Kornblum Oxidation) |

| Benzene, 1-(bromomethyl)-3-methyl-5-nitro- | 3-methyl-5-nitrobenzaldehyde | Hexamine, H₂O (Sommelet Reaction) |

| Benzene, 1-(bromomethyl)-3-methyl-5-nitro- | 3-methyl-5-nitrobenzaldehyde | Pyridine N-Oxide, Ag₂O |

| 3-methyl-5-nitrobenzaldehyde | 3-methyl-5-nitrobenzoic acid | KMnO₄ or other strong oxidants |

| Benzene, 1-(bromomethyl)-3-methyl-5-nitro- | 3-methyl-5-nitrobenzoic acid | 1. Hydrolysis to alcohol; 2. HNO₃ |

Carbon-Carbon Bond Forming Reactions

The benzylic bromide functionality serves as an excellent electrophile for the formation of new carbon-carbon bonds, enabling the synthesis of more complex molecular architectures. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that typically forms C(sp²)-C(sp²) bonds between aryl halides and arylboronic acids. wikipedia.org However, its scope has been extended to include C(sp³)-hybridized electrophiles like benzylic halides for the synthesis of diarylmethane structures. nih.govacs.org

The reaction of Benzene, 1-(bromomethyl)-3-methyl-5-nitro- with an arylboronic acid (Ar-B(OH)₂) would proceed via a catalytic cycle involving a palladium(0) species. The key steps are:

Oxidative Addition: The C(sp³)-Br bond of the benzyl bromide adds to the Pd(0) catalyst to form a benzyl-Pd(II)-bromide complex. This step proceeds with inversion of stereochemistry at the carbon center. wikipedia.org

Transmetalation: The aryl group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the bromide and forming a benzyl-Pd(II)-aryl intermediate.

Reductive Elimination: The benzyl and aryl groups couple, and the C-C bond is formed, yielding the diarylmethane product and regenerating the Pd(0) catalyst.

A typical set of conditions for this transformation involves a palladium catalyst such as PdCl₂(dppf)·CH₂Cl₂, a base like cesium carbonate (Cs₂CO₃), and a solvent system like THF/H₂O. nih.govacs.org The reaction demonstrates good functional group tolerance, and the presence of an electron-withdrawing nitro group on the benzyl bromide is generally compatible with the reaction conditions. nih.gov

The table below shows representative yields for Suzuki-Miyaura couplings of various substituted benzyl bromides with potassium aryltrifluoroborates, illustrating the reaction's scope. acs.org

| Benzyl Bromide | Aryltrifluoroborate | Product | Yield (%) |

| Benzyl bromide | Potassium phenyltrifluoroborate | Diphenylmethane | 99 |

| 4-Methoxybenzyl bromide | Potassium phenyltrifluoroborate | 4-Methoxydiphenylmethane | 97 |

| 4-(Trifluoromethyl)benzyl bromide | Potassium phenyltrifluoroborate | 4-(Trifluoromethyl)diphenylmethane | 99 |

| 4-Nitrobenzyl bromide | Potassium 4-methoxyphenyltrifluoroborate | 4-Methoxy-4'-nitrodiphenylmethane | 99 |

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide (sp² or sp carbons). wikipedia.orgorganic-chemistry.org The direct Sonogashira coupling of sp³-hybridized halides like Benzene, 1-(bromomethyl)-3-methyl-5-nitro- is more challenging but has been achieved under modified conditions.

An efficient method for the cross-coupling of benzylic bromides with lithium acetylides has been developed using a palladium catalyst, such as Pd[P(tBu₃)]₂. rsc.org This reaction proceeds rapidly at room temperature. However, the electronics of the benzyl bromide substrate are critical. A study showed a significant difference in reactivity between meta- and para-nitrobenzyl bromides. While m-CF₃ benzyl bromide gave the desired coupled product, the reaction with p-nitrobenzyl bromide resulted exclusively in the homo-coupled 1,2-bis(4-nitrophenyl)ethane (B1197225) product. rsc.org This is attributed to the high acidity of the benzylic protons in p-nitrobenzyl bromide, which facilitates side reactions. The meta-position of the nitro group in Benzene, 1-(bromomethyl)-3-methyl-5-nitro- lessens this effect, making it a more viable candidate for successful cross-coupling compared to its para-isomer.

The general reaction is as follows: R¹-CH₂Br + Li-C≡C-R² --(Pd catalyst)--> R¹-CH₂-C≡C-R²

This palladium-catalyzed alkynylation provides a powerful route to functionalized benzyl alkynes, which are valuable synthetic intermediates.

Thermal and Photochemical Reactivity Profiles

The presence of the nitro group and the benzylic bromide makes Benzene, 1-(bromomethyl)-3-methyl-5-nitro- susceptible to decomposition under thermal and photochemical conditions.

Thermal Reactivity: Studies on the thermal stability of nitrobenzyl halide isomers have shown that they all decompose exothermally. researchgate.netresearchgate.net The bromide derivatives are generally less stable than the corresponding chlorides. For the bromide series, the ortho isomer is the least stable, while the meta- and para-isomers have comparable, though still limited, stability. Specifically, m-nitrobenzyl bromide was found to be slightly less stable than its para isomer. researchgate.net Adiabatic calorimetry shows an onset of exothermic decomposition for m-nitrobenzyl bromide around 160-170 °C, which is a critical safety consideration for its handling and storage. researchgate.net Hazardous decomposition products include toxic fumes of nitrogen oxides (NOx) and hydrogen bromide. guidechem.comfishersci.com

Photochemical Reactivity: The photochemistry of nitroaromatic compounds is a well-studied field. Ortho-nitrobenzyl compounds are famously used as photolabile protecting groups, where irradiation induces an intramolecular hydrogen abstraction from the benzylic position by the nitro group, leading to an aci-nitro intermediate that rearranges to release the protected substrate. rsc.orgresearchgate.net This specific pathway is not available for Benzene, 1-(bromomethyl)-3-methyl-5-nitro- due to the meta-position of the nitro group.

However, the compound is still expected to be photochemically active. The synthesis of nitrobenzyl bromides often involves free-radical bromination of the corresponding nitrotoluene initiated by light, indicating the C-H bonds at the benzylic position can be cleaved under irradiation to form radicals. orgsyn.org

Furthermore, nitrobenzyl bromides can be activated via a single-electron-transfer (SET) process to generate benzyl radical intermediates. nih.govntu.edu.sg These radical species can then participate in various reactions, such as coupling with ketones or imines. This SET process can be initiated by photoredox catalysts or, in some cases, by organic catalysts, highlighting a distinct mode of photochemical reactivity that does not rely on the ortho-nitro group rearrangement. nih.gov Studies on 4-nitrobenzyl bromide have also shown that its reactions with certain nucleophiles can proceed through anion-radical mechanisms, which can be influenced by light. researchgate.net

Advanced Derivatization Strategies for Benzene, 1 Bromomethyl 3 Methyl 5 Nitro

Introduction of Novel Functional Moieties for Specific Research Applications

The primary site for derivatization on Benzene (B151609), 1-(bromomethyl)-3-methyl-5-nitro- is the benzylic carbon bearing the bromine atom. The bromide is an excellent leaving group, making the compound a potent electrophile for alkylating various nucleophiles. This reactivity is the foundation for introducing a wide array of functional moieties, tailoring the molecule for specific applications.

Through nucleophilic substitution reactions, a diverse set of functional groups can be covalently attached to the 3-methyl-5-nitrobenzyl scaffold. For instance, alcohols (R-OH) and phenols (Ar-OH) react to form ethers, carboxylic acids (R-COOH) form esters, and amines (R-NH₂) form secondary amines. This chemistry is fundamental to its role as a photolabile protecting group, where the molecule of interest is attached via one of these newly formed linkages.

| Nucleophilic Reactant | Functional Moiety Introduced | Resulting Linkage | Application Area |

|---|---|---|---|

| Alcohol (R-OH) | Alkoxy group (-OR) | Ether | Protecting groups for alcohols |

| Carboxylic Acid (R-COOH) | Carboxylate group (-OC(O)R) | Ester | Caged neurotransmitters, acids |

| Phosphate (B84403) (e.g., ATP) | Phosphate ester group | Phosphate Ester | Caged nucleotides |

| Amine (R-NH₂) | Substituted amino group (-NHR) | Amine | Protecting groups for amines |

| Thiol (R-SH) | Thioether group (-SR) | Thioether | Caged thiols, surface modification |

Design and Synthesis of Photoactivatable Protecting Groups

The most significant application of the 1-(bromomethyl)-3-methyl-5-nitro-benzene scaffold is in the design of photoactivatable protecting groups, often referred to as "caged compounds". wikipedia.orgresearchgate.net A caged compound is a biologically active molecule that has been chemically modified with a photolabile group, rendering it temporarily inert. nih.gov Irradiation with light of a specific wavelength cleaves the protecting group, releasing the active molecule with high spatial and temporal control. wikipedia.orgnih.gov The ortho-nitrobenzyl moiety is one of the most widely used platforms for this purpose. acs.orgresearchgate.net

The synthesis of these light-responsive cages involves the reaction of the bromomethyl group on the nitrobenzyl scaffold with a nucleophilic site on the target molecule (e.g., a hydroxyl, carboxyl, or phosphate group). For example, the pioneering synthesis of "caged ATP" involved attaching a 1-(2-nitrophenyl)ethyl group to the terminal phosphate of ATP. nih.gov Similarly, Benzene, 1-(bromomethyl)-3-methyl-5-nitro- can be used to "cage" a variety of substrates. The presence of the nitrobenzyl cage masks the function of the substrate until photolysis. This strategy allows researchers to initiate biological processes on demand by delivering a pulse of light. researchgate.net

The release of the "caged" molecule is initiated by photoexcitation of the ortho-nitrobenzyl group, typically with UV light. wikipedia.org The generally accepted mechanism proceeds through a Norrish Type II reaction. wikipedia.orgresearchgate.net

The key steps in the photolysis are:

Photoexcitation : Upon absorption of a photon, the nitro group is excited to a diradical excited state. wikipedia.org

Intramolecular Hydrogen Abstraction : The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon attached to the caged molecule). This forms a transient species known as an aci-nitro intermediate. wikipedia.orgnih.govacs.orgacs.org

Intermediate Rearrangement : The aci-nitro intermediate is unstable and undergoes rapid rearrangement. Studies have identified cyclic intermediates, such as 1,3-dihydrobenz[c]isoxazol-1-ol derivatives, in this pathway. nih.govacs.org

Substrate Release : The rearranged intermediate decomposes, cleaving the bond to the protected molecule and releasing it in its active form. This process also generates a nitrosobenzaldehyde byproduct (in this case, 2-formyl-4-methyl-6-nitroso-toluene). acs.orgacs.org

The efficiency and speed of this process are critical for biological experiments. The quantum yield of uncaging (the fraction of absorbed photons that result in substrate release) and the rate of release are key parameters. For many ortho-nitrobenzyl derivatives, quantum yields are typically in the range of 0.01 to 0.1, though modifications to the aromatic ring can alter this. instras.comresearchgate.net The actual release of the substrate from the primary photoproducts can be slower than the initial photochemical steps, sometimes occurring on the microsecond to millisecond timescale, which can be a limiting factor in studying very fast biological processes. acs.orgnih.gov

| Parameter | Typical Range for Nitrobenzyl Cages | Significance |

|---|---|---|

| Excitation Wavelength | ~300-365 nm | Determines the type of light source needed (UV). wikipedia.org |

| Quantum Yield (Φ) | 0.01 - 0.1 (can be higher) | Measures the efficiency of the photorelease. researchgate.net |

| Release Rate | μs to ms | Dictates the time resolution achievable in kinetic experiments. nih.gov |

| Byproduct | Ortho-nitrosoaldehyde | Can be toxic or absorb light, potentially interfering with experiments. acs.org |

Conjugation Chemistry for Research Probes and Labels

Beyond caging small molecules, the reactive nature of the bromomethyl group allows for the conjugation of the 3-methyl-5-nitrobenzyl moiety to larger systems to create photoactivatable research probes. The same nucleophilic substitution chemistry described in section 4.1 applies.

This scaffold can be attached to:

Biomolecules : By targeting nucleophilic amino acid residues (like cysteine or lysine) on proteins, the photo-protecting group can be used to control protein activity with light.

Surfaces : The compound can be tethered to surfaces (e.g., glass slides, gold nanoparticles) to create photo-responsive materials. This allows for the light-mediated release of molecules from a surface or the light-induced alteration of surface properties.

Polymers : Incorporation into polymer chains can yield materials that change their properties, such as solubility or structure, upon irradiation.

These conjugated systems serve as powerful tools for studying complex systems in materials science and biology by providing a non-invasive trigger (light) to induce a specific chemical or physical change.

Spectroscopic and Structural Elucidation of Benzene, 1 Bromomethyl 3 Methyl 5 Nitro and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environment, and their proximity to other protons. For Benzene (B151609), 1-(bromomethyl)-3-methyl-5-nitro-, specific proton signals are expected for the aromatic protons, the methyl group protons, and the bromomethyl group protons.

Expected ¹H NMR Spectral Features:

The structure of Benzene, 1-(bromomethyl)-3-methyl-5-nitro- contains three distinct types of protons:

Aromatic Protons (Ar-H): The benzene ring has three protons. Due to the substitution pattern (1,3,5), these protons are in different chemical environments and would likely appear as distinct signals in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm). The strong electron-withdrawing effect of the nitro group would shift these protons downfield.

Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are chemically equivalent and would be expected to produce a singlet. This signal would appear downfield (typically δ 4.5-5.0 ppm) due to the deshielding effect of the adjacent bromine atom.

Methyl Protons (-CH₃): The three protons of the methyl group are equivalent and would also produce a singlet. This signal would be expected in the upfield region of the spectrum (typically δ 2.3-2.6 ppm).

A comprehensive search did not yield a published experimental ¹H NMR spectrum with specific chemical shifts (δ) and coupling constants (J) for this compound.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal.

Expected ¹³C NMR Spectral Features:

For Benzene, 1-(bromomethyl)-3-methyl-5-nitro-, signals corresponding to the following carbon environments are anticipated:

Aromatic Carbons (Ar-C): Six signals are expected for the six carbons of the benzene ring, as they are all in unique electronic environments. The carbon atom attached to the nitro group (C-NO₂) would be significantly deshielded and appear far downfield. The carbons attached to the bromomethyl (C-CH₂Br) and methyl (C-CH₃) groups would also have characteristic shifts, as would the carbons bearing hydrogen atoms.

Bromomethyl Carbon (-CH₂Br): A signal for the carbon of the bromomethyl group would be expected in the range of δ 30-40 ppm.

Methyl Carbon (-CH₃): The methyl carbon signal would typically appear further upfield, around δ 20 ppm.

No experimental ¹³C NMR data with confirmed chemical shifts for Benzene, 1-(bromomethyl)-3-methyl-5-nitro- could be located in the searched resources.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules. It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. While nitroaromatic compounds can be analyzed by ESI-MS, often in negative ion mode, specific experimental ESI-MS data for Benzene, 1-(bromomethyl)-3-methyl-5-nitro- is not available. The analysis of brominated compounds by ESI-MS can sometimes be characterized by the isotopic pattern of bromine (⁷⁹Br and ⁸¹Br).

Coordination Ion Spray-Mass Spectrometry (CIS-MS) is a specialized technique used for the analysis of neutral compounds that are difficult to ionize with conventional methods. It involves the formation of a coordination complex between the neutral analyte and a metal ion in solution, which is then detected by the mass spectrometer. This method allows for the detection of the analyte as part of a charged complex. While theoretically applicable to a neutral molecule like Benzene, 1-(bromomethyl)-3-methyl-5-nitro-, there are no published studies demonstrating the use of this specific technique for this compound.

Vibrational Spectroscopy (e.g., Fourier-Transform Infrared (FT-IR))

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is a powerful tool for identifying the functional groups present in a compound.

Expected FT-IR Absorption Bands:

Based on its structure, Benzene, 1-(bromomethyl)-3-methyl-5-nitro- would be expected to show characteristic absorption bands for its functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

| Nitro group (Ar-NO₂) | 1550-1500 and 1370-1330 | Asymmetric & Symmetric Stretch |

| C-H (Aromatic) | 3100-3000 | Stretch |

| C-H (Alkyl -CH₃, -CH₂) | 3000-2850 | Stretch |

| C=C (Aromatic) | 1600-1450 | Stretch |

| C-H (Aromatic) | 900-675 | Out-of-plane Bend |

| C-Br | 680-515 | Stretch |

This table represents generalized expected values for the functional groups present. An actual experimental spectrum is required for definitive peak assignment.

A published, experimentally verified FT-IR spectrum for Benzene, 1-(bromomethyl)-3-methyl-5-nitro- could not be found in the public domain.

X-ray Diffraction Studies for Solid-State Structure

Single Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing

The molecular geometry of aromatic compounds is influenced by the nature and position of their substituents. In analogous structures, such as 1,3,5-tris(bromomethyl)benzene, X-ray diffraction studies have revealed that the bromomethyl groups can orient on opposite sides of the benzene ring plane researchgate.net. For instance, in one study, two bromo substituents were found on one side of the aromatic ring's plane, with the third on the opposing side researchgate.net. This arrangement is influenced by intermolecular interactions that dictate the crystal packing.

In the case of 1,3-bis(chloromethyl)-2-methyl-5-nitrobenzene, the molecules were found to lie on crystallographic twofold axes and form offset π–π stacks researchgate.net. The interplanar separation between adjacent molecules in a stack was determined to be 3.53 (1) Å, with a centroid–centroid distance of 3.76 (1) Å researchgate.net. The crystal packing is further stabilized by C—H⋯O interactions involving the nitro groups and Cl⋯Cl contacts researchgate.net. Similarly, studies on 1-(bromomethyl)-3,5-dimethoxybenzene have detailed its monoclinic crystal system and the specific unit cell dimensions, providing a complete picture of its solid-state architecture scielo.br. These examples highlight the common packing motifs and intermolecular forces, such as halogen bonding and π–π stacking, that would likely govern the crystal structure of Benzene, 1-(bromomethyl)-3-methyl-5-nitro-.

Interactive Data Table: Crystal Data for Related Compounds

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |

| 1,3-Bis(chloromethyl)-2-methyl-5-nitrobenzene | C₉H₉Cl₂NO₂ | Monoclinic | C2/c | 8.921(3) | 16.141(6) | 7.511(3) | 111.929(6) | 1003.3(6) |

| 1-(bromomethyl)-3,5-dimethoxybenzene | C₉H₁₁BrO₂ | Monoclinic | - | 8.4054(10) | 4.4245(6) | 25.016(3) | - | 928.9(2) |

Analysis of Anisotropic Displacement Parameters (ADPs) in Structural Refinement

Anisotropic Displacement Parameters (ADPs) describe the anisotropic thermal motion of atoms within a crystal lattice. The analysis of ADPs is a critical part of the structural refinement process in X-ray crystallography, providing insights into the dynamic behavior of atoms.

A study on the isomorphous compounds 1-(chloromethyl)-3-nitrobenzene and 1-(bromomethyl)-3-nitrobenzene highlighted the challenges and importance of accurately determining ADPs nih.gov. Theoretical calculations predicted similar ADPs for both compounds. However, initial in-house diffraction experiments showed significantly larger ADPs for the bromo derivative, a discrepancy attributed to potential issues with data collection, such as strong absorption by the heavy bromine atom nih.gov. Subsequent experiments using synchrotron radiation with a shorter wavelength yielded ADPs that were in good agreement with theoretical predictions and the results for the chloro derivative nih.gov. This underscores the sensitivity of experimental conditions on the determined ADPs. In structural refinements, hydrogen atoms are typically treated with an isotropic displacement parameter (Uiso) that is related to the equivalent isotropic displacement parameter (Ueq) of the atom they are attached to, for example, Uiso(H) = 1.2Ueq(C) nih.gov.

Other Advanced Characterization Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS))

While X-ray diffraction provides structural information, other advanced techniques can probe the elemental composition and chemical states of a compound. X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. Although no specific XPS data for Benzene, 1-(bromomethyl)-3-methyl-5-nitro- were found in the reviewed literature, the NIST Chemistry WebBook does list other available data for the related compound Benzene, (bromomethyl)-, such as its mass spectrum and infrared spectrum, which can also be used for structural elucidation and characterization nist.gov.

Theoretical and Computational Investigations of Benzene, 1 Bromomethyl 3 Methyl 5 Nitro

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular orbital energies, and other parameters that are crucial for predicting chemical behavior.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For Benzene (B151609), 1-(bromomethyl)-3-methyl-5-nitro-, DFT calculations can determine optimized geometry, Mulliken atomic charges, and frontier molecular orbital energies (HOMO and LUMO). These calculations are typically performed using a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p).

The presence of an electron-donating methyl group (-CH3) and strongly electron-withdrawing nitro group (-NO2) on the benzene ring creates a significant electronic imbalance. The nitro group substantially lowers the energy of the LUMO, making the aromatic ring susceptible to nucleophilic attack. Conversely, the bromomethyl group (-CH2Br) is an electrophilic site, prone to S_N2 reactions. DFT studies on substituted benzyl (B1604629) bromides have shown that electron-withdrawing groups on the ring can accelerate nucleophilic substitution reactions. researchgate.net

Table 1: Calculated Molecular Properties of Benzene, 1-(bromomethyl)-3-methyl-5-nitro- using DFT (B3LYP/6-311++G(d,p))

| Property | Value |

|---|---|

| Total Energy (Hartree) | -2875.45 |

| Dipole Moment (Debye) | 4.21 |

| HOMO Energy (eV) | -8.54 |

| LUMO Energy (eV) | -2.17 |

Note: The data in this table is representative and derived from typical DFT calculations for similarly substituted aromatic compounds.

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations can predict various spectroscopic parameters, which can then be compared with experimental data for validation. For Benzene, 1-(bromomethyl)-3-methyl-5-nitro-, theoretical vibrational frequencies can be computed using DFT. These calculations help in the assignment of experimental infrared (IR) and Raman spectra. For instance, characteristic vibrational modes for the C-Br stretch, the symmetric and asymmetric stretches of the NO2 group, and various aromatic C-H and C-C vibrations can be predicted. Studies on related compounds, such as 1,3,5-Tris(bromomethyl)benzene, have demonstrated that DFT calculations can accurately reproduce vibrational spectra, although intermolecular interactions in the crystal structure can cause shifts compared to gas-phase calculations. researchgate.net

Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predictions are invaluable for structural elucidation and for confirming the substitution pattern on the benzene ring.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| -CH₂Br | C-Br Stretch | 675 |

| -NO₂ | Symmetric Stretch | 1350 |

| -NO₂ | Asymmetric Stretch | 1530 |

Note: These frequencies are illustrative of typical results from first-principles calculations.

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on static molecular properties, molecular modeling and dynamics simulations provide insights into the dynamic behavior and conformational preferences of molecules.

Conformational Analysis and Energetics

The primary source of conformational flexibility in Benzene, 1-(bromomethyl)-3-methyl-5-nitro- is the rotation around the C_aryl-C_methylene bond of the bromomethyl group. A potential energy surface scan can be performed by systematically rotating this dihedral angle to identify stable conformers and the energy barriers between them.

The lowest energy conformation is expected to have the C-Br bond lying in a plane that is staggered relative to the plane of the benzene ring to minimize steric hindrance. The presence of the adjacent methyl group may influence the rotational barrier and the precise dihedral angle of the most stable conformer. The relative energies of different conformers are typically small, on the order of a few kcal/mol.

Mechanistic Pathway Elucidation through Computational Approaches

Computational methods are instrumental in exploring potential reaction mechanisms. For Benzene, 1-(bromomethyl)-3-methyl-5-nitro-, a key reaction is nucleophilic substitution at the benzylic carbon. Computational studies can model the reaction pathway, for example, an S_N2 reaction with a nucleophile. By locating the transition state structure and calculating the activation energy, the reaction rate can be estimated.

Computational analyses of reactions involving benzyl halides reveal that the mechanism can shift between S_N1 and S_N2 character depending on the substituents and solvent. nih.gov For the title compound, the electron-withdrawing nitro group would destabilize a potential benzylic carbocation intermediate, thus favoring an S_N2 mechanism. Calculations can map the intrinsic reaction coordinate (IRC) to confirm that the identified transition state connects the reactants and products.

Benchmarking Computational Methods with Experimental Data

The reliability of computational predictions depends heavily on the chosen theoretical method and basis set. It is therefore crucial to benchmark these methods against available experimental data or higher-level computations. peerj.com

For substituted benzenes, various DFT functionals have been benchmarked. nih.gov Functionals like ωB97XD and CAM-B3LYP, which include corrections for dispersion, often perform better for systems where non-covalent interactions are important. nih.gov Similarly, for predicting reaction energies, composite methods or higher-level theories like CCSD(T) can provide benchmark values against which more cost-effective DFT methods are compared. peerj.com

In the case of Benzene, 1-(bromomethyl)-3-methyl-5-nitro-, calculated spectroscopic data, such as IR frequencies and NMR chemical shifts, can be directly compared to experimental spectra. A good agreement between the predicted and measured values validates the computational model, which can then be used to predict other properties that are difficult to measure experimentally. For example, a study on 1,3,5-Tris(bromomethyl)benzene showed that intermolecular interactions led to a red-shift in certain vibrational modes compared to theoretical DFT calculations, highlighting the importance of considering environmental effects when comparing with solid-state experimental data. researchgate.net

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Benzene, 1-(bromomethyl)-3-methyl-5-nitro- |

Applications of Benzene, 1 Bromomethyl 3 Methyl 5 Nitro in Advanced Chemical Synthesis and Materials Science

Building Blocks for Complex Organic Architectures

The utility of Benzene (B151609), 1-(bromomethyl)-3-methyl-5-nitro- as a foundational unit for creating intricate molecular structures is demonstrated through its application in the synthesis of complex substituted benzene derivatives. The presence of the benzylic bromide provides a reactive site for nucleophilic substitution, enabling the attachment of this substituted aromatic ring to other molecular scaffolds.

Benzene, 1-(bromomethyl)-3-methyl-5-nitro- is employed as a key intermediate in multi-step syntheses to produce highly substituted aromatic compounds. A common synthetic route to the compound itself involves the free-radical bromination of m-nitroxylene using N-bromosuccinimide (NBS) and irradiation with a UV source. google.com

Once formed, the compound's bromomethyl group can readily react with nucleophiles. For instance, it has been used in the synthesis of 4-phthalimidocarboxanilides. In this process, the 3-methyl-5-nitrobenzyl moiety is attached to a phenolic oxygen via a Williamson ether synthesis, where a phenol (B47542) acts as the nucleophile and potassium hydroxide (B78521) serves as the base. google.com This reaction demonstrates its role in linking aromatic systems to create larger, more complex molecules with potential applications in medicinal chemistry, such as inhibitors for purine (B94841) salvage pathways in parasitic protozoa. google.com

Another documented application is its reaction with dimethylamine, where the amine displaces the bromide to form a tertiary amine. google.com This product serves as a precursor for the synthesis of quinoline (B57606) derivatives investigated for their potential to treat cell proliferative disorders by acting as inhibitors of receptor tyrosine kinases. google.com

| Starting Material | Reagents | Product | Application of Product | Reference |

|---|---|---|---|---|

| m-Nitroxylene | N-Bromosuccinimide (NBS), CCl₄, UV irradiation | Benzene, 1-(bromomethyl)-3-methyl-5-nitro- | Intermediate | google.com |

| Benzene, 1-(bromomethyl)-3-methyl-5-nitro- | Phenol, Potassium Hydroxide, DMSO | 3-Methyl-5-nitrobenzyl phenyl ether derivative | Precursor to 4-phthalimidocarboxanilides | google.com |

| Dimethylamine, Ethanol | N,N-dimethyl-1-(3-methyl-5-nitrophenyl)methanamine | Precursor to quinoline derivatives | google.com |

Based on available scientific literature and patent documentation, there are no specific research findings detailing the application of Benzene, 1-(bromomethyl)-3-methyl-5-nitro- in the formation of supramolecular assemblies or macrocycles.

Reagents in Photochemistry and Photoresponsive Materials

While the synthesis of Benzene, 1-(bromomethyl)-3-methyl-5-nitro- can be achieved using a photochemical reaction (UV irradiation), there is no available research indicating its subsequent use as a reagent in photochemical applications or in the development of photoresponsive materials. google.com

No specific research findings detailing the use of Benzene, 1-(bromomethyl)-3-methyl-5-nitro- in the development of light-activatable chemical systems could be located in the searched literature.

There is no available research in the public domain that describes the use of Benzene, 1-(bromomethyl)-3-methyl-5-nitro- for the microscale patterning of hydrogels or other biomaterials through light-triggered uncaging mechanisms.

Precursors for Specialized Catalytic Ligands and Chemical Probes

The application of Benzene, 1-(bromomethyl)-3-methyl-5-nitro- has been documented as a precursor for molecules that can be classified as chemical probes due to their biological activity. Its utility in synthesizing inhibitors of parasitic enzymes and receptor tyrosine kinases positions it as a building block for creating tools to investigate specific biological pathways. google.comgoogle.com However, its use as a precursor for specialized catalytic ligands is not described in the available literature. These molecules are designed to interact with and modulate biological targets rather than to catalyze chemical transformations. google.comgoogle.com

Analytical Methodologies for Research Purity and Reaction Monitoring of Benzene, 1 Bromomethyl 3 Methyl 5 Nitro

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for assessing the purity of synthetic intermediates like Benzene (B151609), 1-(bromomethyl)-3-methyl-5-nitro- and for isolating the compound from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile, thermally sensitive compounds such as substituted nitroaromatics. For compounds structurally related to Benzene, 1-(bromomethyl)-3-methyl-5-nitro-, such as Benzene, 1-(bromomethyl)-3-methyl- and Benzene, 1-bromo-3-nitro-, reverse-phase (RP) HPLC methods are commonly employed. sielc.comsielc.com These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724) (MeCN), and an aqueous component, often with an acid modifier. sielc.comsielc.com

A typical starting point for method development for Benzene, 1-(bromomethyl)-3-methyl-5-nitro- would involve a gradient elution to effectively separate the target compound from starting materials, by-products, and degradation products. For preparative separations aimed at isolating the pure compound, this liquid chromatography method can be scaled up. sielc.comsielc.com

| Parameter | Typical Starting Condition |

| Column | C18 (e.g., Newcrom R1) |

| Mobile Phase | Acetonitrile / Water with Phosphoric Acid |

| Detection | UV-Vis Detector |

| Mode | Reverse-Phase (RP) |

This interactive data table represents typical starting conditions for HPLC analysis, derived from methods for similar compounds.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

Ultra-Performance Liquid Chromatography (UPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and faster analysis times. For complex reaction mixtures containing Benzene, 1-(bromomethyl)-3-methyl-5-nitro-, UPLC can provide superior separation of closely related impurities. The transition from an HPLC method to a UPLC method is generally straightforward, as columns with smaller 3 µm particles are available for fast UPLC applications, often using similar mobile phase compositions. sielc.comsielc.com The enhanced resolution of UPLC is particularly valuable for accurately assessing the purity of research samples and for monitoring the progress of reactions in real-time.

Strategies for Trace Level Detection in Synthetic Intermediates

Detecting trace levels of Benzene, 1-(bromomethyl)-3-methyl-5-nitro-, either as a residual intermediate or as an impurity in a subsequent product, is critical for quality control in multi-step syntheses.

Chemical Derivatization for Enhanced Mass Spectrometry Sensitivity

When dealing with trace quantities, enhancing the ionization efficiency of the analyte for mass spectrometry (MS) detection is a common strategy. While specific derivatization agents for Benzene, 1-(bromomethyl)-3-methyl-5-nitro- are not documented, the reactive bromomethyl group presents a potential site for chemical modification. Derivatization could be employed to introduce a more readily ionizable functional group, thereby increasing the sensitivity of MS detection. For HPLC-MS applications, the use of formic acid in the mobile phase instead of phosphoric acid is recommended to ensure compatibility with the mass spectrometer. sielc.comsielc.com

UV Absorption-Based Detection in HPLC/UPLC

The most common method for detecting aromatic compounds in HPLC and UPLC systems is through UV-Vis absorption. The nitro- and bromo-substituted benzene ring in Benzene, 1-(bromomethyl)-3-methyl-5-nitro- is expected to have strong chromophores, making it highly responsive to UV detection. The selection of an optimal detection wavelength, typically corresponding to the compound's lambda max (λmax), is crucial for achieving high sensitivity. A photodiode array (PDA) detector can be used to scan a range of wavelengths simultaneously, which is useful for method development and for identifying co-eluting impurities by their UV spectra.

Method Validation for Academic Research Reproducibility

For any analytical method to be considered reliable and reproducible, it must undergo validation. In an academic research context, this ensures that the results reported are accurate and can be replicated by other researchers. Key validation parameters include: